molecular formula C17H16N2O2 B6344971 1-(2-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid CAS No. 858265-45-9

1-(2-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid

Cat. No.: B6344971
CAS No.: 858265-45-9
M. Wt: 280.32 g/mol
InChI Key: GPBPDARHAOTWJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a 2-methylphenyl group and a phenyl group attached to the pyrazole ring, along with a carboxylic acid functional group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1-(2-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters. One common synthetic route includes the reaction of 2-methylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting intermediate is then subjected to further reactions to introduce the carboxylic acid group.

Industrial production methods may involve optimization of reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

1-(2-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives with altered functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the carboxylic acid group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

1-(2-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:

    1-Phenyl-3-methyl-5-pyrazolone: Another pyrazole derivative with different substituents, used in various chemical and biological applications.

    1-(2-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid: A similar compound with a chlorine substituent, which may exhibit different chemical and biological properties.

The uniqueness of this compound lies in its specific substituents and functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-(2-methylphenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-12-7-5-6-10-15(12)19-16(11-14(18-19)17(20)21)13-8-3-2-4-9-13/h2-10,16H,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPBPDARHAOTWJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(CC(=N2)C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.